molecular formula C9H13BrClN B2766451 3-(3-Bromophenyl)propan-1-amine hydrochloride CAS No. 1269151-20-3

3-(3-Bromophenyl)propan-1-amine hydrochloride

Cat. No.: B2766451
CAS No.: 1269151-20-3
M. Wt: 250.56
InChI Key: VMQSDPRBWMSZAK-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)propan-1-amine hydrochloride is an organic compound with the molecular formula C9H12BrN·HCl. It is a derivative of phenylpropanamine, where a bromine atom is substituted at the meta position of the phenyl ring. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)propan-1-amine hydrochloride typically involves the following steps:

    Bromination of Benzene: The starting material, benzene, undergoes bromination to form bromobenzene.

    Friedel-Crafts Alkylation: Bromobenzene is then subjected to Friedel-Crafts alkylation with propylene to yield 3-bromopropylbenzene.

    Amination: The 3-bromopropylbenzene is treated with ammonia or an amine source to introduce the amine group, forming 3-(3-bromophenyl)propan-1-amine.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or sodium thiolate are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Nucleophilic Substitution: Products include 3-(3-hydroxyphenyl)propan-1-amine, 3-(3-cyanophenyl)propan-1-amine, and 3-(3-thiophenyl)propan-1-amine.

    Oxidation: Products include 3-(3-bromophenyl)propan-1-imine and 3-(3-bromophenyl)propanenitrile.

    Reduction: Products include 3-(3-bromophenyl)propan-1-amine and 3-(3-bromophenyl)propane.

Scientific Research Applications

3-(3-Bromophenyl)propan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bromine atom and amine group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)propan-1-amine hydrochloride
  • 3-(2-Bromophenyl)propan-1-amine hydrochloride
  • 3-(3-Chlorophenyl)propan-1-amine hydrochloride

Uniqueness

3-(3-Bromophenyl)propan-1-amine hydrochloride is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and binding properties. Compared to its analogs, it may exhibit different chemical and biological activities, making it valuable for specific research applications.

Properties

IUPAC Name

3-(3-bromophenyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c10-9-5-1-3-8(7-9)4-2-6-11;/h1,3,5,7H,2,4,6,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQSDPRBWMSZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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